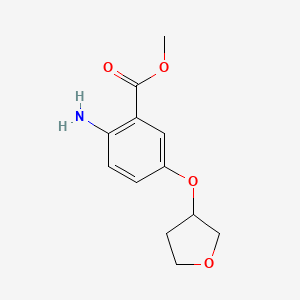
Methyl 2-amino-5-((tetrahydrofuran-3-yl)oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-5-((tetrahydrofuran-3-yl)oxy)benzoate is an organic compound with the molecular formula C12H15NO4 It is a derivative of benzoic acid and contains a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-((tetrahydrofuran-3-yl)oxy)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-hydroxybenzoic acid and tetrahydrofuran.
Esterification: The carboxylic acid group of 2-amino-5-hydroxybenzoic acid is esterified using methanol and a suitable catalyst, such as sulfuric acid, to form methyl 2-amino-5-hydroxybenzoate.
Etherification: The hydroxyl group of the intermediate is then reacted with tetrahydrofuran in the presence of a base, such as sodium hydride, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-((tetrahydrofuran-3-yl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-amino-5-((tetrahydrofuran-3-yl)oxy)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-((tetrahydrofuran-3-yl)oxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran ring and the amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-hydroxybenzoate: Lacks the tetrahydrofuran ring, making it less versatile in certain applications.
Tetrahydrofuran-3-yl)methanamine: Contains the tetrahydrofuran ring but lacks the benzoate moiety, limiting its use in specific reactions.
Uniqueness
Methyl 2-amino-5-((tetrahydrofuran-3-yl)oxy)benzoate is unique due to the presence of both the benzoate and tetrahydrofuran moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research.
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
methyl 2-amino-5-(oxolan-3-yloxy)benzoate |
InChI |
InChI=1S/C12H15NO4/c1-15-12(14)10-6-8(2-3-11(10)13)17-9-4-5-16-7-9/h2-3,6,9H,4-5,7,13H2,1H3 |
InChI Key |
HFZXDHVAYQCRJE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OC2CCOC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


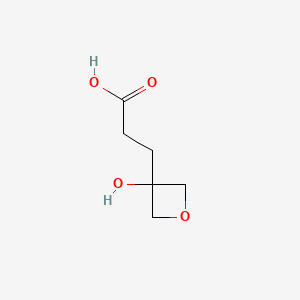

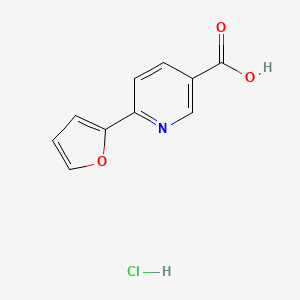
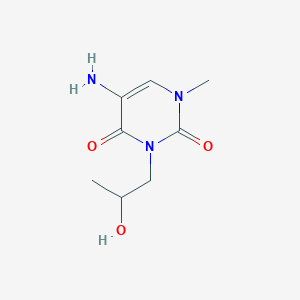
![1-propyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13631550.png)
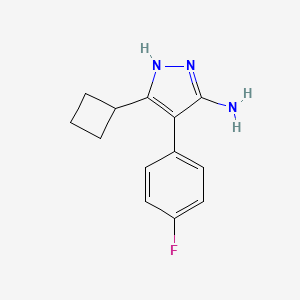
![[1-(Cyanomethyl)cyclopropyl]methanesulfonyl fluoride](/img/structure/B13631567.png)
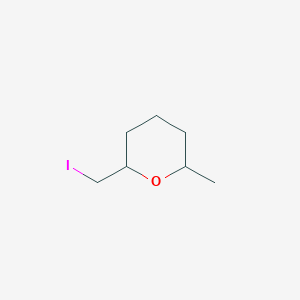
![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13631575.png)
![6-chloro-1H-pyrazolo[4,3-c]pyridazine](/img/structure/B13631578.png)
![Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13631586.png)

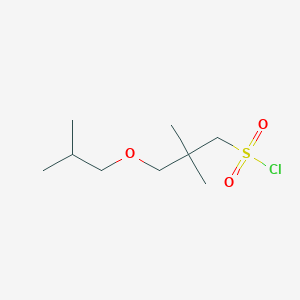
![3-[2-(2-aminoethoxy)ethoxy]-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13631620.png)
